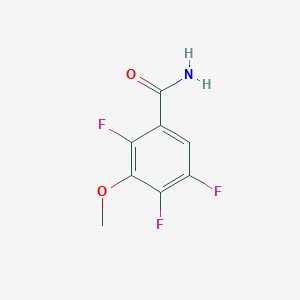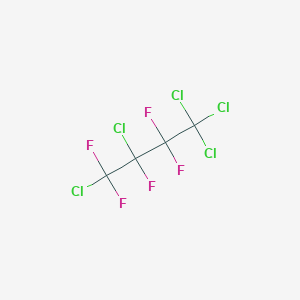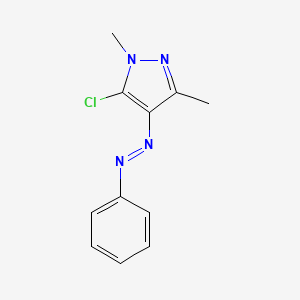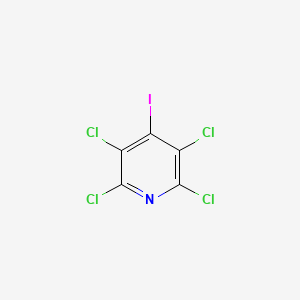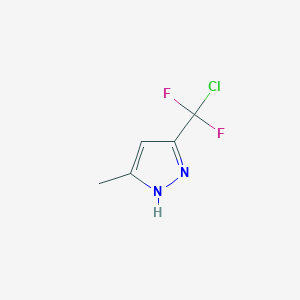
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Descripción general
Descripción
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, commonly referred to as CDFMP, is an organic compound with a molecular formula of C4H4ClF2N2. CDFMP is a versatile compound with a wide range of applications in both scientific research and industry. It is a colorless and odorless solid that is insoluble in water and has a melting point of 102-103°C. CDFMP is synthesized through a reaction between chlorodifluoromethane and methylhydrazine. The compound has been studied extensively in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
- Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
- Application: The synthesis of 2-[18F]trifluoromethylated indoles from the corresponding chlorodifluoromethyl precursors was found to proceed under milder conditions when compared to known metal-free nucleophilic exchange reactions with [18F]fluoride on chlorodifluoro-methyl arenes .
- Method: A key element in the reaction course is – most likely – a favorable elimination-addition mechanism on the 2-methyl position of the indole .
- Results: This single step labeling methodology nicely complements the so far existing routes to 2-[18F]trifluoromethylated indoles .
Late-stage difluoromethylation
Synthesis of 2-(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [18F]Fluoride
Synthesis and application of trifluoromethylpyridines
- Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
- Application: The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Late-stage difluoromethylation
Synthesis of Fluorinated Pyridines
Deoxygenative gem-difluoroolefination of carbonyl compounds
- Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
- Application: The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Late-stage difluoromethylation
Synthesis of Fluorinated Pyridines
Deoxygenative gem-difluoroolefination of carbonyl compounds
Propiedades
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363006 | |
| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole | |
CAS RN |
321998-14-5 | |
| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)
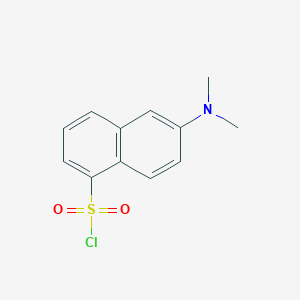
![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)

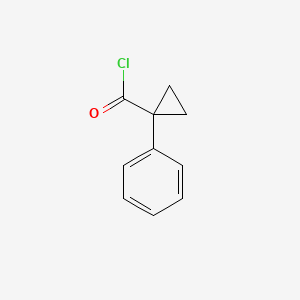
![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)
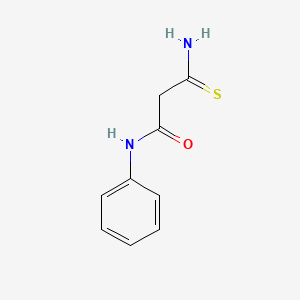
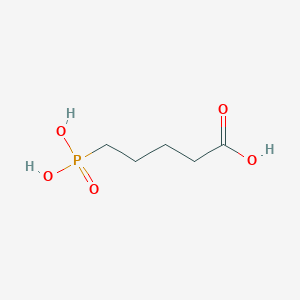
![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)
